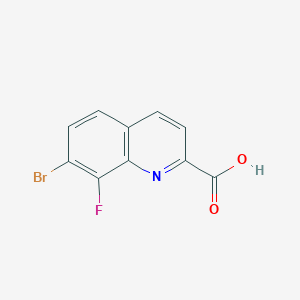

7-Bromo-8-fluoroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-3-1-5-2-4-7(10(14)15)13-9(5)8(6)12/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYPYZSEBSCFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by carboxylation. For instance, the bromination of 8-fluoroquinoline can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo-8-fluoroquinoline can then be carboxylated using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions, which are useful for further functionalization of the compound.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Potassium tert-butoxide (KOtBu): Used as a strong base for carboxylation reactions.

Potassium permanganate (KMnO4): Used as an oxidizing agent.

Sodium borohydride (NaBH4): Used as a reducing agent.

Major Products Formed:

Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.

Oxidized or Reduced Quinoline Compounds: Formed through oxidation or reduction reactions.

Functionalized Carboxylic Acid Derivatives: Formed through carboxylation or decarboxylation reactions.

Scientific Research Applications

7-Bromo-8-fluoroquinoline-2-carboxylic acid has applications across scientific research, particularly in drug discovery, due to its unique halogen substitutions that enhance binding affinity and selectivity. Its synthesis typically involves multi-step organic reactions optimized for yield and purity, often employing strong acids or bases under controlled temperatures. Studies on the interactions of this compound with biological targets reveal that its unique halogen substitutions enhance binding affinity and selectivity. This makes it a valuable tool in drug discovery processes where specific interactions with enzymes or receptors are critical.

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern involving both bromine and fluorine atoms. This dual substitution significantly influences its chemical reactivity and biological activity compared to compounds with only one halogen substitution. Such characteristics make it particularly interesting for further research in medicinal chemistry and related fields.

Although not a direct analog, research on arylated quinoline carboxylic acids shows that they have activity against Mycobacterium tuberculosis . The presence of a quinoline core is critical for this activity, suggesting that this compound might have similar applications .

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoroquinoline-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The bromine and fluorine atoms can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity. These interactions can disrupt essential biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between 7-bromo-8-fluoroquinoline-2-carboxylic acid and related quinoline derivatives:

Key Observations:

Fluorine’s electron-withdrawing nature may enhance the compound’s metabolic stability compared to non-fluorinated analogs. Bromine at C7 is conserved in 7-bromoquinoline-2-carboxylic acid, but its position shifts in 5-bromoquinoline-2-carboxylic acid, altering electronic properties .

Carboxylic Acid Position: The carboxylic acid group at C2 contrasts with derivatives like 7-fluoro-2-methylquinoline-4-carboxylic acid (COOH at C4) and 3-bromo-7-chloroquinoline-8-carboxylic acid (COOH at C8) .

Physicochemical Properties

- Lipophilicity: The presence of both bromine and fluorine increases lipophilicity (logP ~3.3–3.5 estimated) compared to non-halogenated quinolines. This may enhance membrane permeability but reduce aqueous solubility .

- Acidity: The carboxylic acid group (pKa ~4–5) allows for salt formation, improving solubility in basic media. Derivatives like ethyl esters (e.g., 7-bromo-2-methylquinoline-3-carboxylic acid ethyl ester, MW 294.14 g/mol ) exhibit higher lipophilicity.

Biological Activity

7-Bromo-8-fluoroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and various biological evaluations.

Chemical Structure and Synthesis

The compound features a quinoline backbone with bromine and fluorine substitutions, which may enhance its biological efficacy. The synthesis of this compound typically involves multi-step organic reactions, including bromination and fluorination processes that introduce these halogen groups into the quinoline structure.

The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against various bacterial and viral enzymes. Its structural features allow it to bind effectively to active sites, thereby inhibiting enzymatic activity.

- Antimicrobial Activity : Studies indicate that derivatives of quinoline compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of halogens (bromine and fluorine) enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial action .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effect of 7-Bromo-8-fluoroquinoline derivatives against Pseudomonas aeruginosa. The results showed inhibition zones comparable to standard antibiotics, highlighting its potential as a new antibacterial agent .

- Antiviral Properties : In vitro studies demonstrated that certain derivatives exhibited significant antiviral activity against dengue virus serotype 2, with selectivity indices suggesting low cytotoxicity alongside effective viral inhibition .

- Cytotoxicity in Cancer Cells : Research indicated that 7-Bromo-8-fluoroquinoline derivatives could induce apoptosis in cancer cells through ROS (reactive oxygen species) generation and interference with tubulin polymerization pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Bromo-8-fluoroquinoline-2-carboxylic acid, and what safety protocols should be prioritized?

- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps, using intermediates like bromo-fluoroquinoline derivatives. Safety protocols include:

- Using protective equipment (gloves, masks, goggles) to avoid skin/eye contact .

- Conducting reactions in fume hoods or gloveboxes for toxic intermediates (e.g., bromomethyl or fluorinated precursors) .

- Proper waste disposal via certified biological waste management services to mitigate environmental hazards .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure and substituent positions (e.g., bromo/fluoro groups) .

- HPLC/MS : Assess purity and detect trace impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Verify stoichiometry of bromine and fluorine .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to extreme pH, temperature, and light to identify degradation pathways .

- Storage Recommendations : Store at 0–6°C in inert atmospheres to prevent hydrolysis or oxidation .

- Analytical Monitoring : Use stability-indicating HPLC methods to quantify degradation products over time .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Screening : Test factors like temperature, solvent polarity, and catalyst loading using a 2<sup>k</sup> factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Refine optimal conditions (e.g., 80–100°C, DMF solvent) to maximize yield .

- Data Analysis : Use ANOVA to distinguish significant interactions (e.g., bromine vs. fluorine reactivity) .

Q. What strategies resolve contradictions in spectral data for halogenated quinoline derivatives?

- Methodological Answer :

- Isotopic Labeling : Use <sup>19</sup>F-NMR to differentiate fluorine environments and confirm substitution patterns .

- Computational Modeling : Compare experimental <sup>1</sup>H-NMR shifts with DFT-predicted values to validate structures .

- Impurity Profiling : Identify contaminants (e.g., 7-bromo-3-hydroxyquinoline-4-carboxylic acid) via LC-MS/MS .

Q. How can mechanistic studies elucidate the role of bromine/fluorine in the compound’s reactivity?

- Methodological Answer :

- Kinetic Studies : Track halogenation rates using stopped-flow spectroscopy to compare Br vs. F electrophilicity .

- Isotope Effects : Replace natural bromine with <sup>81</sup>Br to study mass-dependent reaction pathways .

- Theoretical Calculations : Map transition states (e.g., Fukui indices) to predict regioselectivity in carboxylation steps .

Experimental Design & Data Analysis

Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Control Charts : Monitor yield, purity, and impurity levels across batches to detect outliers .

- Multivariate Analysis (MVA) : Correlate process parameters (e.g., stirring rate, reagent purity) with product quality .

Q. How do structural analogs (e.g., 8-chloro-2-phenylquinoline-4-carboxylic acid) inform SAR studies?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., replacing Br with Cl or varying substituent positions) to assess bioactivity .

- Crystallography : Compare X-ray structures to correlate steric/electronic effects with functional properties .

- QSAR Modeling : Develop predictive models for optimizing antimicrobial or anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.